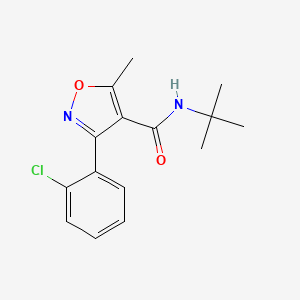
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9 (PDE9), which is an enzyme that plays a crucial role in regulating intracellular signaling pathways.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PDE9, which is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, the levels of cGMP in the brain are increased, which leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide are primarily related to its inhibition of PDE9. This compound has been shown to increase the levels of cGMP in the brain, which can improve cognitive function and have neuroprotective effects. PDE9 inhibitors have also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments are its potent and selective inhibition of PDE9, which makes it a useful tool for studying the role of PDE9 in various biological processes. However, the limitations of this compound are its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on intracellular signaling pathways. Additionally, future research could focus on developing more potent and selective PDE9 inhibitors based on the structure of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Synthesemethoden
The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. This intermediate is then reacted with bromine in the presence of sodium acetate to form 4-bromo-2,4-dimethyl-1-phenyl-1H-pyrazol-3-one. The final step involves the reaction of the brominated intermediate with methyl isocyanate to form 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
The primary application of 4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is in the field of medicinal chemistry. This compound has been found to be a potent and selective inhibitor of PDE9, which makes it a potential candidate for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and depression. PDE9 inhibitors have also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c1-8-4-5-11(9(2)6-8)15-13(18)12-10(14)7-17(3)16-12/h4-7H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNHAAPLSITHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)